molecular formula C9H13Cl2N3O B2664369 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride CAS No. 1158248-63-5

2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride

Cat. No.: B2664369
CAS No.: 1158248-63-5
M. Wt: 250.12
InChI Key: BATCBWCRXZRZIG-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride (CAS: 1158248-63-5) is a benzimidazole derivative characterized by a 5-amino substitution on the benzimidazole ring and an ethanol group at the 1-position, forming a dihydrochloride salt. The dihydrochloride salt enhances solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical formulations .

Properties

IUPAC Name

2-(5-aminobenzimidazol-1-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13;;/h1-2,5-6,13H,3-4,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATCBWCRXZRZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CN2CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by further reactions to introduce the ethanol and dihydrochloride groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can exhibit a range of biological activities .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Benzimidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to 2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride exhibit significant activity against various bacterial strains. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has been investigated for its potential as a therapeutic agent against cancers, particularly due to its ability to inhibit specific protein interactions involved in tumorigenesis. Studies have highlighted its role in degrading the BCL6 protein, a target in diffuse large B-cell lymphoma .

2. Biological Research

  • Protein Interaction Studies : The compound is utilized in proteomics to study protein interactions and functions. Its binding affinity to various biological macromolecules allows researchers to explore its effects on enzyme activities and cellular pathways .
  • Mechanism of Action : The interaction of this compound with proteins can lead to alterations in their activity, potentially inhibiting or activating critical biological pathways. This mechanism is crucial for understanding its therapeutic potential .

3. Chemical Synthesis

  • Reagent in Chemical Reactions : this compound serves as a reagent in synthesizing other chemical compounds, particularly in creating new benzimidazole derivatives through nucleophilic substitution reactions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives demonstrated that compounds structurally related to this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin and ciprofloxacin . This highlights the compound's potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Research

In vivo studies involving the degradation of the BCL6 protein using benzimidazole derivatives have shown promising results in reducing tumor growth in xenograft mouse models. This research underscores the importance of this compound as a lead compound for developing new cancer therapies .

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAntimicrobial and anticancer properties ,
Biological ResearchProtein interaction studies,
Chemical SynthesisReagent for synthesizing other compounds,

Mechanism of Action

The mechanism of action of 2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

  • Substituent Effects: 5-Amino Group: Common across all compounds, this group enhances hydrogen-bonding interactions, critical for target binding in biological systems . Ethanol vs. Methanol Side Chains: Ethanol (C₂) in the target compound may offer better solubility compared to methanol (C₁) in CAS 1158781-00-0, but with slightly reduced metabolic stability . Methoxy vs. Hydroxymethyl Groups: Methoxy (CAS 4078-55-1) increases lipophilicity, favoring blood-brain barrier penetration, whereas hydroxymethyl () enhances hydrophilicity .

Biological Activity

2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride is a compound with significant biological activity, particularly within the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the molecular formula C9H13Cl2N3OC_9H_{13}Cl_2N_3O and a molecular weight of approximately 250.13 g/mol. It features a benzimidazole core, which is known for its diverse biological activities. The presence of amino and hydroxyl groups enhances its reactivity and solubility in aqueous environments, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent .

Biochemical Pathways :

  • Cell Wall Distortion : The compound causes significant distortion in the cell walls of pathogenic bacteria, leading to cell lysis and death.
  • Oxidative Stress Induction : It may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.

Antifungal Activity

Benzimidazole derivatives are particularly known for their antifungal properties. This compound disrupts the formation of fungal hyphae, impairing the growth and reproduction of pathogenic fungi. Studies have shown that it affects the division of fungal cells, causing abnormal germ tube development, which is critical in combating fungal infections .

Anticancer Potential

Recent studies have explored the anticancer properties of benzimidazole derivatives, including this compound. Some compounds within this class have demonstrated potential antitumor activity by inhibiting cell proliferation in various cancer cell lines. For instance, certain derivatives have shown high efficacy against lung cancer cells with IC50 values indicating significant growth inhibition .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound Name Structure Features Unique Aspects Biological Activity
2-(5-Amino-benzoimidazol-1-yl)-ethanolSimilar benzimidazole core but lacks ethanol moietyDifferent solubility propertiesModerate antimicrobial activity
(5-Amino-1H-benzimidazol-2-yl)methanol dihydrochlorideDifferent substitution pattern on the benzimidazole ringPotentially different biological activityLimited studies available
2-(2-Amino-1H-benzimidazol-1-yl)ethanol hydrochlorideVariation in amino group positionMay interact differently with biological targetsAntimicrobial activity reported

This table highlights how variations in structure can influence biological activity, emphasizing the significance of specific functional groups present in this compound.

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound's biological activity:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzimidazole derivatives, including this compound, revealing significant inhibition against E. coli and S. aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anticancer Activity : In vitro studies demonstrated that this compound could inhibit proliferation in lung cancer cell lines, with IC50 values indicating potent anticancer effects .
  • Mechanistic Insights : Research utilizing fluorescence spectroscopy has provided insights into the binding interactions of this compound with target proteins, elucidating its potential mechanisms of action in various biological pathways .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride?

Synthesis typically involves condensation reactions between benzimidazole derivatives and ethanolamine intermediates under controlled acidic or basic conditions. For example, analogous dihydrochloride compounds like hydroxyzine dihydrochloride are synthesized via nucleophilic substitution or coupling reactions, followed by hydrochlorination . Key steps include:

  • Purification using recrystallization or column chromatography.
  • Characterization via NMR and mass spectrometry to confirm purity and structure.

Q. How can the structural integrity of this compound be validated during characterization?

X-ray crystallography using programs like SHELX is a gold standard for resolving crystal structures, especially for verifying hydrogen bonding and chloride ion coordination in dihydrochloride salts . Complementary techniques include:

  • FT-IR spectroscopy : To confirm functional groups (e.g., amine, ethanol).
  • Elemental analysis : To validate stoichiometry (e.g., Cl⁻ content).

Q. What analytical techniques are suitable for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated for hydroxyzine dihydrochloride . Method optimization includes:

  • Mobile phase: Acetonitrile-phosphate buffer (pH 3.0) for optimal separation.
  • Validation parameters: Linearity (R² > 0.999), recovery (98–102%), and LOQ < 0.1 µg/mL.

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer efficacy may arise from variations in assay conditions (e.g., pH, solvent). Mitigation strategies include:

  • Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Cross-validating results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) .

Q. What experimental designs are optimal for stability studies under varying environmental conditions?

Forced degradation studies under ICH guidelines (Q1A) can assess stability:

  • Thermal stress : 40–60°C for 4 weeks.
  • Photolysis : Exposure to UV light (320–400 nm).
  • Hydrolysis : Acidic (0.1M HCl) and basic (0.1M NaOH) conditions.
    Analytical monitoring via HPLC-MS identifies degradation products, such as deamination or oxidation derivatives .

Q. How can impurity profiles be rigorously characterized?

Pharmaceutical reference standards (e.g., hydroxyzine dihydrochloride impurities) provide benchmarks for identifying byproducts . Techniques include:

  • LC-MS/MS : To detect trace impurities (e.g., unreacted intermediates).
  • Spiking experiments : Adding known impurities to validate detection limits.

Q. What computational approaches predict this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to receptors like H1 or fungal enzymes. Key parameters:

  • Binding affinity : Calculated ΔG values for ligand-receptor complexes.
  • Pharmacophore mapping : Aligning functional groups with active sites .

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